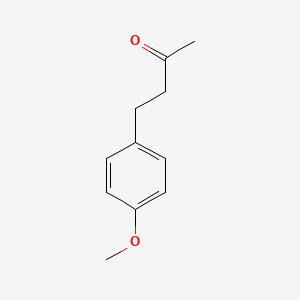

4-(4-Methoxyphenyl)-2-butanone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anisylacetone can be synthesized through several methods. One common method involves the condensation of anisic aldehyde with acetone, followed by hydrogenation. The reaction typically occurs in the presence of a catalyst such as nickel-aluminum alloy powder and sodium carbonate, under mild conditions (20-30°C) to achieve high yields . Another method involves the use of hydrobromic acid in an acetic acid medium, with alkyl phenol as a catalyst, to improve the yield and quality of the product .

Industrial Production Methods: Industrial production of anisylacetone often involves the use of anisic aldehyde as a starting material. The process includes dissolving anisylacetone in ethanol, followed by hydrogenation in the presence of a catalyst. The reaction mixture is then subjected to distillation, crystallization, and recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Anisylaceton durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Anisylaceton kann zu Anissäure oxidiert werden.

Reduktion: Es kann zu Anisalcohol reduziert werden.

Substitution: Die Methoxygruppe am Benzolring kann Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart eines Nickelkatalysators wird häufig verwendet.

Substitution: Reagenzien wie Halogene oder Nitrierungsmittel können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Anissäure.

Reduktion: Anisalcohol.

Substitution: Verschiedene substituierte Anisylaceton-Derivate, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-(4-Methoxyphenyl)-2-butanone serves as a pharmaceutical intermediate , particularly in the synthesis of various drugs. It is structurally related to other important compounds, making it a valuable building block in medicinal chemistry.

Case Study: Synthesis of Nabumetone

A notable application involves the synthesis of nabumetone (4-(6-methoxy-2-naphthalenyl)-2-butanone), an anti-inflammatory drug. Research has demonstrated scalable continuous flow synthesis methods for nabumetone and related compounds using this compound as a precursor. This method enhances efficiency and reduces waste, showcasing the compound's importance in drug development .

Synthetic Applications

This compound is utilized in various synthetic pathways due to its versatile reactivity. It can undergo transformations to yield other functionalized products, making it essential in organic synthesis.

Table 1: Synthetic Transformations Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Reduction | 4-(4-Methoxyphenyl)-2-butanol | |

| Alkylation | 4-(4-Methoxyphenyl)-3-butanone | |

| Condensation | 4-Methoxybenzylacetone |

Material Science Applications

In material science, this compound is explored for its potential use in developing new materials with specific properties, such as polymers or coatings. Its chemical structure allows for modifications that can enhance material characteristics.

Case Study: Polymer Development

Research indicates that incorporating anisylacetone derivatives into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for industrial use .

Wirkmechanismus

The mechanism of action of anisylacetone involves its interaction with olfactory receptors in fruit flies, making it a potent attractant. The compound is metabolized by the flies and sequestered in their pheromonal glands, enhancing their mating success and attracting conspecifics . Additionally, its antimicrobial and antioxidant activities are attributed to its ability to interact with microbial cell membranes and neutralize free radicals .

Vergleich Mit ähnlichen Verbindungen

Anisylaceton wird häufig mit anderen Phenylbutanoidverbindungen verglichen, wie zum Beispiel:

Cue-Lure: Ein weiterer Lockstoff für Fruchtfliegen, strukturell ähnlich, aber mit unterschiedlichen Substituenten am Benzolring.

Himbeerketon: Bekannt für seinen Einsatz in Gewichtsverlustpräparaten und als Aromastoff.

Einzigartigkeit: Die einzigartige Kombination aus einer Methoxygruppe und einer Butanonstruktur verleiht Anisylaceton besondere olfaktorische Eigenschaften, was es besonders effektiv als Fruchtfliegenlockstoff und eine wertvolle Verbindung in der Aroma- und Duftstoffindustrie macht .

Biologische Aktivität

4-(4-Methoxyphenyl)-2-butanone, also known as 1-(4-Methoxyphenyl)butan-2-one, is an organic compound with the molecular formula C₁₁H₁₄O₂. This compound has garnered attention due to its various biological activities, making it a subject of interest in pharmacology and natural product chemistry.

- Molecular Weight : 178.23 g/mol

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

- Structure : Contains a ketone functional group and a para-methoxyphenyl substituent.

Biological Activities

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in food preservation and medicinal formulations .

- Insect Attractant : This compound has been identified as an effective lure for the male melon fly (Dacus cucurbitae), suggesting its utility in agricultural pest management .

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For example, hybrid compounds incorporating this structure have shown promising results in inhibiting the growth of MCF-7 breast cancer cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Mizoroki-Heck Reaction : A common approach for generating aryl-substituted butanones.

- Chemo-Enzymatic Methods : These involve the use of enzymes to selectively reduce prochiral ketones into their corresponding amines, showcasing the versatility of this compound in synthetic chemistry .

Table 1: Comparison of Related Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-(4-Hydroxyphenyl)butan-2-one | Structure | Exhibits different biological activities due to hydroxyl group |

| 1-(3-Methoxyphenyl)butan-2-one | Structure | Similar reactivity but different pharmacological profiles |

| 1-(4-Chlorophenyl)butan-2-one | Structure | Chlorine substitution alters solubility and reactivity |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of various phenolic compounds found that this compound exhibited significant inhibition zones against specific pathogens, highlighting its potential as a natural preservative agent.

- Insect Lure Experiment : Field trials demonstrated that traps baited with this compound captured significantly more male melon flies compared to controls, indicating its effectiveness as an attractant in pest control strategies .

- Cytotoxicity Assessment : In vitro studies showed that certain derivatives of this compound had IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil against cancer cell lines, warranting further investigation into its anticancer potential .

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)-2-butanone, and how can reaction yields be optimized?

Basic Research Focus

Common synthetic methods include Friedel-Crafts acylation of anisole (4-methoxybenzene) with methyl vinyl ketone or Claisen condensation of 4-methoxyacetophenone derivatives. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature . For example, using anhydrous conditions and inert atmospheres can minimize side reactions. Yield improvements (e.g., from 60% to >85%) are achievable via stepwise purification (e.g., column chromatography) .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

Basic Research Focus

- NMR : The methoxy group (δ ~3.8 ppm in ¹H NMR) and ketone carbonyl (δ ~208 ppm in ¹³C NMR) are diagnostic. Aromatic protons from the 4-methoxyphenyl ring appear as a doublet (δ ~6.8–7.2 ppm) .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .

- XRD : Single-crystal analysis (as in related compounds) resolves spatial conformation and bond angles .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Basic Research Focus

- Solubility : Miscible in polar solvents (ethanol, ether) but less so in non-polar solvents. Solubility in water is limited (~2.5 g/L at 25°C) .

- Stability : Degrades under strong oxidizers or prolonged UV exposure. Store in sealed containers at 2–8°C to prevent ketone oxidation .

Q. How do electron-donating substituents (e.g., methoxy) influence the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Focus

The methoxy group activates the aromatic ring via electron donation, directing electrophiles to the para position. Comparative studies with nitro- or bromo-substituted analogs show slower reaction rates due to reduced electron density (e.g., nitration requires harsher conditions) . Kinetic studies using HPLC or GC-MS can quantify substituent effects on reaction pathways .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Advanced Research Focus

Discrepancies in NMR or IR data (e.g., carbonyl shifts due to solvent polarity) require cross-validation:

- Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent effects.

- Compare with computational predictions (DFT calculations for expected shifts) .

- Replicate experiments under standardized conditions to isolate variables .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Focus

- DNA-binding assays : Electrophoretic mobility shift assays (EMSAs) assess interactions with NF-κB or other transcription factors .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) quantify IC₅₀ values.

- Cytotoxicity : MTT assays on cell lines (e.g., HeLa) evaluate dose-dependent effects .

Q. What chromatographic methods are effective for achieving high purity (>98%) in this compound?

Advanced Research Focus

- Prep-HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) for baseline separation of byproducts .

- Crystallization : Recrystallize from ethanol/hexane mixtures to remove impurities. Monitor purity via GC-MS or melting point analysis (reported mp ~45–47°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBSXBYCASFXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047166 | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless oily liquid with a sweet, fruity-floral odour | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 153.00 °C. @ 15.00 mm Hg | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.041-1.050 | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-20-1 | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVG47S4S5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

9 - 10 °C | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.